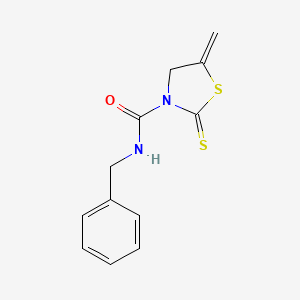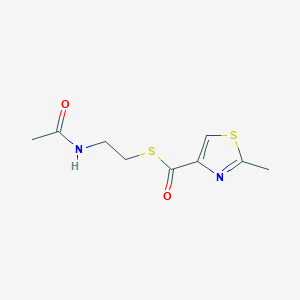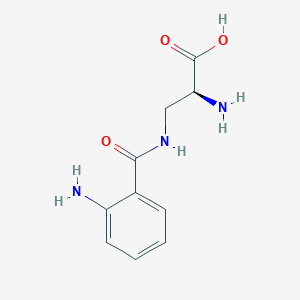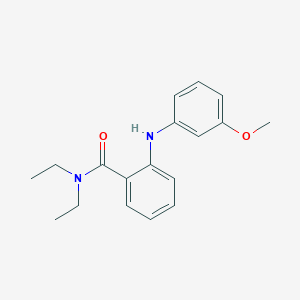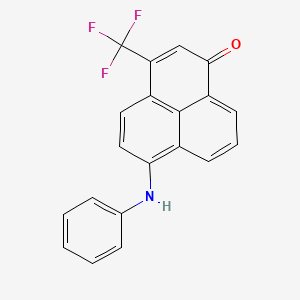
6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one is an organic compound characterized by the presence of an aniline group, a trifluoromethyl group, and a phenalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one typically involves the reaction of 3-(trifluoromethyl)-1H-phenalen-1-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenalenone derivatives, depending on the electrophile used.
Scientific Research Applications
6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Anilino-3-methyl-2,4(1H,3H)-pyrimidinedione
- 6-Anilino-3-hexanone
- 2,6-bis-anilino-3-nitropyridines
Uniqueness
6-Anilino-3-(trifluoromethyl)-1H-phenalen-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical or chemical characteristics.
Properties
CAS No. |
298206-47-0 |
|---|---|
Molecular Formula |
C20H12F3NO |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-anilino-3-(trifluoromethyl)phenalen-1-one |
InChI |
InChI=1S/C20H12F3NO/c21-20(22,23)16-11-18(25)15-8-4-7-14-17(10-9-13(16)19(14)15)24-12-5-2-1-3-6-12/h1-11,24H |
InChI Key |
FQBZGZZVAJKBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=CC4=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
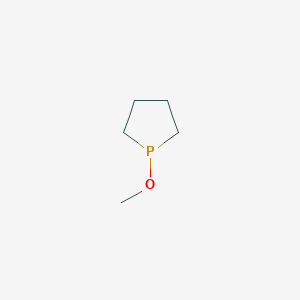
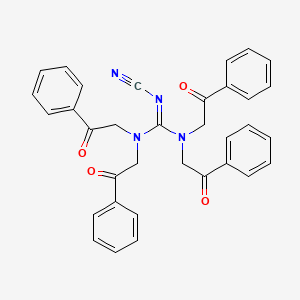
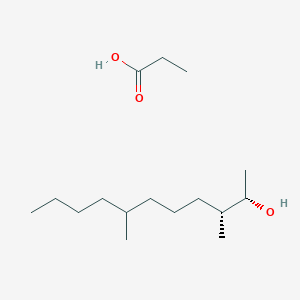
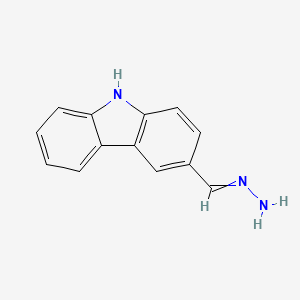
![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
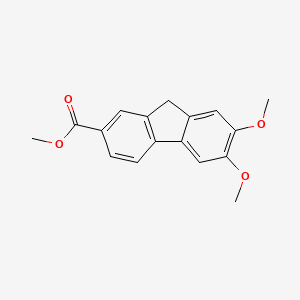
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
